2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is a chemical compound with the molecular formula C17H15BrCl2O3 and a molecular weight of 418.11 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenoxy group substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-bromo-4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of alcohols and other reduced derivatives.
Scientific Research Applications
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane
- 3-chloro-4-(4-Methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether
- 2-(2-bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethyl)-4-methyl-1,3-dioxolane
Uniqueness
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrClO3 |
---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
2-[(2-bromo-4-chlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrClO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
ZBALNMZFZJOLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.